Z-Lll-amc

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Z-Lll-amc involves the coupling of three leucine residues with a 7-amido-4-methylcoumarin moiety. The synthetic route typically includes the following steps:

Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group such as carbobenzoxy (Cbz).

Coupling Reactions: The protected leucine residues are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Attachment of AMC: The 7-amido-4-methylcoumarin is attached to the tripeptide using similar coupling reagents.

Deprotection: The protecting groups are removed to yield the final product.

Analyse Chemischer Reaktionen

Z-Lll-amc primarily undergoes enzymatic cleavage reactions rather than traditional chemical reactions like oxidation or reduction. The chymotrypsin-like activity of the proteasome cleaves the amide bond, releasing AMC, which can be detected by its fluorescence . Common reagents and conditions for these reactions include:

Reagents: Proteasome or proteasome inhibitors.

Conditions: Typically performed in buffered solutions at physiological pH and temperature.

Major Products: The primary product is free AMC, which emits fluorescence upon excitation.

Wissenschaftliche Forschungsanwendungen

Z-Lll-amc is widely used in scientific research, particularly in the following areas:

Biochemistry: Used as a substrate to measure proteasomal activity in cell lysates and other biological samples.

Cell Biology: Helps in studying the ubiquitin-proteasome system and its role in protein degradation.

Industry: Employed in the development of diagnostic assays and research tools for studying proteasome function.

Wirkmechanismus

The mechanism of action of Z-Lll-amc involves its cleavage by the chymotrypsin-like activity of the proteasome. The proteasome recognizes the leucine residues and cleaves the amide bond, releasing AMC. The released AMC can be quantified by its fluorescence, providing a measure of proteasomal activity . This mechanism is crucial for studying the regulation of protein degradation and the effects of proteasome inhibitors .

Vergleich Mit ähnlichen Verbindungen

Z-Lll-amc is unique due to its specific recognition by the chymotrypsin-like activity of the proteasome. Similar compounds include:

Z-Lle-amc: Another fluorogenic substrate for proteasomal activity but with different specificity.

Suc-LLVY-amc: A substrate for the trypsin-like activity of the proteasome.

Cbz-LLL-CHO: A proteasome inhibitor that also targets the chymotrypsin-like activity.

These compounds differ in their specificity and the type of proteasomal activity they measure, highlighting the unique application of this compound in studying chymotrypsin-like activity .

Biologische Aktivität

Z-Lll-amc (Z-Leu-Leu-amido-4-methylcoumarin) is a fluorogenic substrate that has gained attention for its role in studying the biological activity of proteasomes, particularly the chymotrypsin-like activity of the 26S proteasome and the 20S proteolytic core. This article delves into the compound's biological activity, including its mechanism of action, applications in research, and relevant case studies.

This compound acts as a substrate for the chymotrypsin-like activity of the proteasome. Upon cleavage by the proteasome, it releases 7-amino-4-methylcoumarin (AMC), a fluorescent compound that can be quantitatively measured. The fluorescence emitted can be detected using specific wavelengths (excitation at 340-360 nm and emission at 440-460 nm), allowing researchers to assess proteasomal activity in various biological samples, including cell lysates after experimental treatments .

Applications in Research

This compound is primarily utilized in studies involving:

- Proteasome Activity Measurement : It is used to evaluate the chymotrypsin-like activity of proteasomes in different cellular contexts.

- Drug Discovery : Researchers employ this compound to screen for inhibitors of proteasomal activity, which can be crucial in cancer therapy where proteasome inhibition can lead to apoptosis of cancer cells.

- Cellular Stress Response Studies : The compound helps in understanding how cells respond to stress by modulating proteasomal degradation pathways.

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Compound Name | This compound |

| Molecular Weight | 305.35 g/mol |

| Fluorescent Product | 7-Amino-4-methylcoumarin (AMC) |

| Proteasome Target | 26S Proteasome, 20S Core |

| Excitation/Emission Wavelengths | 340-360 nm / 440-460 nm |

| Applications | Proteasome activity measurement, drug discovery, cellular stress response |

Case Study 1: Inhibition of Proteasomal Activity

A study investigated the effects of various compounds on the chymotrypsin-like activity of the proteasome using this compound as a substrate. The results indicated that specific inhibitors reduced AMC release significantly, demonstrating their potential as therapeutic agents against cancers dependent on proteasomal degradation .

Case Study 2: Cellular Stress Response

In another research project, this compound was utilized to monitor changes in proteasomal activity under oxidative stress conditions. The study found that increased oxidative stress correlated with enhanced proteolytic activity, suggesting a protective mechanism where cells upregulate proteasomal degradation pathways to manage damaged proteins .

Research Findings

Recent findings have emphasized the importance of this compound in elucidating the role of proteasomes in various diseases. For instance:

- Cancer Research : Studies have shown that inhibiting proteasomal activity using compounds like this compound can lead to apoptosis in cancer cells, highlighting its potential as a therapeutic target.

- Neurodegenerative Diseases : Research indicates that impaired proteasomal function is linked to neurodegenerative diseases. This compound has been used to assess whether restoring proteasomal activity could mitigate disease symptoms .

Eigenschaften

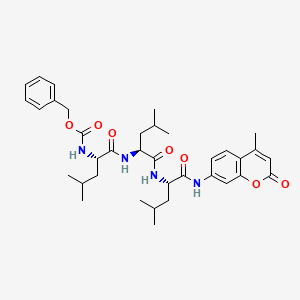

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZJQSNQQJWUBH-DTXPUJKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.